molecular formula C10H9F3O4S B1436383 Methyl 4-methanesulfonyl-2-(trifluoromethyl)benzoate CAS No. 1951440-91-7

Methyl 4-methanesulfonyl-2-(trifluoromethyl)benzoate

Cat. No. B1436383
CAS RN: 1951440-91-7
M. Wt: 282.24 g/mol
InChI Key: YTXQPCSIPPHEEF-UHFFFAOYSA-N
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Description

Methyl 4-methanesulfonyl-2-(trifluoromethyl)benzoate is a chemical compound with the CAS Number: 1951440-91-7 . It has a molecular weight of 282.24 . The IUPAC name for this compound is methyl 4-(methylsulfonyl)-2-(trifluoromethyl)benzoate . This compound is used in various scientific research applications due to its diverse properties.


Molecular Structure Analysis

The Inchi Code for Methyl 4-methanesulfonyl-2-(trifluoromethyl)benzoate is 1S/C10H9F3O4S/c1-17-9(14)7-4-3-6(18(2,15)16)5-8(7)10(11,12)13/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl 4-methanesulfonyl-2-(trifluoromethyl)benzoate include a molecular weight of 282.24 .

Scientific Research Applications

Pharmaceutical Research

Methyl 4-methanesulfonyl-2-(trifluoromethyl)benzoate: is utilized in pharmaceutical research for the development of new drugs. Its molecular structure allows it to be a versatile intermediate in the synthesis of various pharmacologically active compounds. The compound’s ability to introduce trifluoromethyl groups into molecules is particularly valuable, as these groups can significantly alter the biological activity of a compound .

Material Science

In material science, this compound serves as a precursor for the synthesis of advanced materials. Its inclusion in polymers and coatings can impart properties like increased thermal stability and chemical resistance. Researchers explore its applications in creating novel materials with specific desired characteristics.

Organic Synthesis

Methyl 4-methanesulfonyl-2-(trifluoromethyl)benzoate: plays a critical role in organic synthesis. It is used to introduce sulfonyl and trifluoromethyl groups into organic molecules, which can lead to the creation of complex molecules with high precision. This compound is often used in the synthesis of complex organic molecules, including natural products and potential pharmaceuticals .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material in various chromatographic and spectroscopic methods. It helps in the quantification and analysis of chemical substances due to its well-defined physical and chemical properties .

Environmental Science

The role of Methyl 4-methanesulfonyl-2-(trifluoromethyl)benzoate in environmental science includes its use as a tracer or marker to study pollution patterns and degradation pathways. Its unique chemical signature allows it to be tracked in complex environmental systems .

Biochemistry Research

In biochemistry research, this compound is used to study enzyme-catalyzed reactions where it can act as a substrate or inhibitor. It helps in understanding the interaction between small molecules and biological macromolecules, which is crucial for drug design and discovery .

Safety and Hazards

The safety data sheet for Methyl 4-methanesulfonyl-2-(trifluoromethyl)benzoate indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

methyl 4-methylsulfonyl-2-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O4S/c1-17-9(14)7-4-3-6(18(2,15)16)5-8(7)10(11,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXQPCSIPPHEEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methanesulfonyl-2-(trifluoromethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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